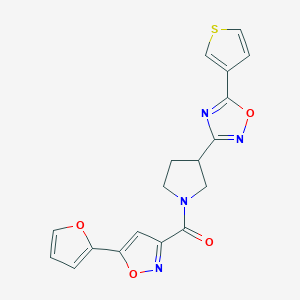
(5-(Furan-2-yl)isoxazol-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-(Furan-2-yl)isoxazol-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H14N4O4S and its molecular weight is 382.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (5-(Furan-2-yl)isoxazol-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a complex organic molecule that combines multiple heterocyclic structures, including isoxazole, furan, thiophene, and oxadiazole. This unique combination suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C17H16N4O3S with a molecular weight of approximately 328.4 g/mol. The structure features a furan ring, an isoxazole moiety, a thiophene ring, and a pyrrolidine unit which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N4O3S |
| Molecular Weight | 328.4 g/mol |
| CAS Number | 1421475-99-1 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of isoxazole derivatives. The compound under discussion has shown cytotoxic activity against various cancer cell lines. For instance, derivatives of similar structures have been tested against human colon adenocarcinoma (HT-29), human cervical carcinoma (HeLa), and others with significant results:
- IC50 Values : Some derivatives exhibited IC50 values as low as 2.76 µM against ovarian cancer cell lines, indicating potent activity .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression, such as Aurora B kinase and histone deacetylases (HDACs) .
- Modulation of Signal Transduction Pathways : Interaction with specific receptors and pathways may lead to altered cell proliferation and apoptosis .
- Antimicrobial Activity : Compounds containing isoxazole and oxadiazole rings have demonstrated antimicrobial properties, suggesting potential applications in treating infections .
Study on Isoxazole Derivatives
A study conducted on various isoxazole derivatives revealed that modifications in the structure significantly influenced their anticancer activity. The compound's structural components were crucial for enhancing selectivity against tumor cells while minimizing toxicity to normal cells .
Comparative Analysis
A comparative analysis of similar compounds indicated that those with thiophene or oxadiazole substitutions often exhibited enhanced biological activities compared to their simpler counterparts. This highlights the importance of structural diversity in drug design .
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4S/c23-18(13-8-15(25-20-13)14-2-1-6-24-14)22-5-3-11(9-22)16-19-17(26-21-16)12-4-7-27-10-12/h1-2,4,6-8,10-11H,3,5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVLCMBYIXMNRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)C4=NOC(=C4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














